molecular formula C20H30O3 B210243 ent-17-Hydroxykaur-15-en-19-oic acid CAS No. 35030-38-7

ent-17-Hydroxykaur-15-en-19-oic acid

Cat. No.: B210243
CAS No.: 35030-38-7
M. Wt: 318.4 g/mol
InChI Key: XEQHVCXFKPCQNM-LEUKZYDJSA-N
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Description

Ent-17-Hydroxy-15-kauren-19-oic acid, also known as 17-hydroxy-(4alpha)-kaur-15-en-18-Oic acid, is a type of organic compound known as kaurane diterpenoids . These are diterpene alkaloids with a structure based on the kaurane skeleton . It can be isolated from the leaves of Laetia thamnia L. and has shown cytotoxicity to human prostate LNCaP2 cells .


Molecular Structure Analysis

The molecular formula of ent-17-Hydroxy-15-kauren-19-oic acid is C20H30O3 . It belongs to the class of organic compounds known as kaurane diterpenoids, which are diterpene alkaloids with a structure based on the kaurane skeleton .

Scientific Research Applications

Bacteriolytic and Respiratory Chain Uncoupling Properties

  • Respiratory Chain Uncoupling in Bacteria : Ent-16-Kauren-19-oic acid, a closely related compound, has been shown to act as a respiratory chain uncoupler in bacteria, leading to bacterial lysis. This suggests potential applications in targeting gram-positive bacteria (Torres-Bustos et al., 2009).

Antimalarial Activity

  • Inhibition of Plasmodium Falciparum : Derivatives of ent-kauren-19-oic acid have been found to show weak activity against Plasmodium falciparum, the causative agent of malaria (Langat et al., 2012).
  • Inhibition of Plasmodium Berghei in Mice : Several ent-kaurenes, including derivatives of ent-kaur-16-en-19-oic acid, have shown antimalarial activity in vivo, in a mouse model infected with Plasmodium berghei (Villasmil et al., 2017).

Cytotoxic and Apoptosis-Inducing Effects

  • Proapoptotic Effects on Cancer Cells : Ent-15-Oxo-kaur-16-en-19-oic acid, derived from grandiflorolic acid, has demonstrated proapoptotic effects on human prostate carcinoma cells, indicating potential for chemopreventive strategies (Ruiz et al., 2008).

Immunomodulatory Effects

  • Proliferative Activity on Peripheral Blood Mononuclear Cells : Certain ent-kaurenoic acid derivatives have shown significant activity in stimulating the proliferation of human peripheral blood mononuclear cells, suggesting immunomodulatory properties (Ohkoshi et al., 2004).

Antifungal Activity

  • Antifungal Properties Against Rice Pathogenic Fungi : Derivatives of ent-kaurene diterpene have been tested for antifungal activity against rice pathogenic fungi, showing potential as natural antifungal agents (Zhang et al., 2018).

Anticancer Activity

  • Inhibition of Human Cancer Cell Growth : Ent-kaurene diterpenes from Laetia thamnia, including ent-17-hydroxykaur-15-en-19-oic acid, have shown cytotoxicity against various human tumor cells, suggesting potential for development as anticancer agents (Henry et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ent-17-Hydroxy-15-kauren-19-oic acid can be achieved through a multi-step reaction starting from commercially available starting materials.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Methacrolein", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "The first step involves the reaction of geranylgeranyl pyrophosphate with methacrolein in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form ent-kaurene.", "The ent-kaurene is then oxidized using a suitable oxidizing agent such as m-chloroperbenzoic acid to form ent-kaurenoic acid.", "The ent-kaurenoic acid is then reduced using sodium borohydride to form ent-kaur-15-en-19-oic acid.", "The ent-kaur-15-en-19-oic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then acidified using hydrochloric acid to form ent-kaur-15-en-19-oic acid.", "Finally, the ent-kaur-15-en-19-oic acid is selectively oxidized at C-17 using a suitable oxidizing agent such as Jones reagent to form ent-17-Hydroxy-15-kauren-19-oic acid.", "The product can be purified using standard techniques such as extraction with ethyl acetate and recrystallization from a suitable solvent such as methanol or hexane." ] }

CAS No.

35030-38-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1

InChI Key

XEQHVCXFKPCQNM-LEUKZYDJSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Appearance

Powder

melting_point

193-194°C

physical_description

Solid

Synonyms

17-hydroxy-ent-kaur-15-en-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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